molecular formula C15H18N2OS B13270201 3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine

3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine

Cat. No.: B13270201
M. Wt: 274.4 g/mol
InChI Key: ZJQMZKVTGYPIHR-UHFFFAOYSA-N
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Description

3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a methoxyphenyl group attached to the thiazole ring, which is further connected to a piperidine moiety. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine typically involves the reaction of 2-methoxyphenyl isothiocyanate with piperidine in the presence of a base. The reaction proceeds through the formation of an intermediate thiourea, which undergoes cyclization to form the thiazole ring. The reaction conditions often include heating the reaction mixture in an appropriate solvent, such as ethanol or acetonitrile, at elevated temperatures (e.g., 80-100°C) for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the thiazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.

    Substitution: Nucleophiles such as amines, thiols, or halides, solvents like dichloromethane or ethanol, and mild heating.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazole or piperidine derivatives.

    Substitution: Substituted thiazole or piperidine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication. In the context of its anti-inflammatory properties, the compound may inhibit the cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine
  • 4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine
  • 2-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine

Uniqueness

3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its lipophilicity and may contribute to its ability to interact with biological membranes and molecular targets. Additionally, the combination of the thiazole and piperidine rings provides a versatile scaffold for further functionalization and optimization of its biological activity.

Properties

Molecular Formula

C15H18N2OS

Molecular Weight

274.4 g/mol

IUPAC Name

4-(2-methoxyphenyl)-2-piperidin-3-yl-1,3-thiazole

InChI

InChI=1S/C15H18N2OS/c1-18-14-7-3-2-6-12(14)13-10-19-15(17-13)11-5-4-8-16-9-11/h2-3,6-7,10-11,16H,4-5,8-9H2,1H3

InChI Key

ZJQMZKVTGYPIHR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)C3CCCNC3

Origin of Product

United States

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